molecular formula C6H10N4S2 B7759552 1,5-dimethyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol

1,5-dimethyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol

Cat. No.: B7759552
M. Wt: 202.3 g/mol
InChI Key: STHDAFBSDYQXQG-UHFFFAOYSA-N
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Description

1,5-dimethyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol is a heterocyclic compound containing nitrogen and sulfur atoms. This compound is part of the triazole family, known for its diverse biological activities and applications in medicinal chemistry . The unique structure of this compound, featuring fused triazole rings, makes it an interesting subject for research in various scientific fields.

Properties

IUPAC Name

1,5-dimethyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S2/c1-3-7-5(11)10-4(2)8-6(12)9(3)10/h3-4H,1-2H3,(H,7,11)(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHDAFBSDYQXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N=C(N2N1C(=NC2C)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1N=C(N2N1C(=NC2C)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides . This reaction is often carried out in the presence of triethylamine, which acts as a base to facilitate the formation of the desired product. The reaction conditions usually include moderate temperatures and the use of solvents such as dimethylformamide (DMF) to dissolve the reactants and promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using microwave-assisted synthesis . This method offers several advantages, including reduced reaction times, higher yields, and the elimination of hazardous solvents. The microwave-mediated synthesis involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition and subsequent condensation to yield the target compound.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A), which play crucial roles in DNA repair and gene expression . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-dimethyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol is unique due to its specific arrangement of fused triazole rings and the presence of two sulfur atoms. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and development in various scientific fields.

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